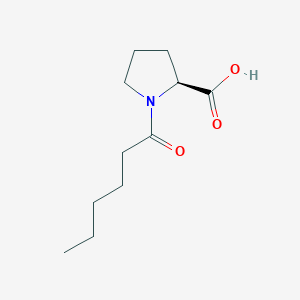

L-Proline, 1-(1-oxohexyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-Proline, 1-(1-oxohexyl)- is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality L-Proline, 1-(1-oxohexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 1-(1-oxohexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

Model Compound in Esterification Studies

L-Proline derivatives like L-Proline, 1-(1-oxohexyl)- serve as model compounds in the study of esterification and lipidation reactions. These reactions are crucial for understanding lipid metabolism and the role of fatty acids in biological systems.

Synthesis of Proline Derivatives

The compound is utilized in the synthesis of various proline analogs, which can modify biological and physicochemical properties. This modification is essential for developing new pharmaceuticals and understanding their mechanisms .

Biological Applications

Protein Palmitoylation Studies

L-Proline, 1-(1-oxohexyl)- is studied for its role in protein palmitoylation, a post-translational modification that affects protein localization and function. This process is vital in various cellular functions and signaling pathways.

Chemical Chaperone Activity

The compound acts as a chemical chaperone, helping to stabilize proteins under stress conditions. It prevents protein aggregation and misfolding, which can be beneficial in therapeutic contexts, particularly for monoclonal antibodies .

Medical Applications

Therapeutic Potential

Research indicates that L-Proline derivatives may have anti-inflammatory and anti-aging properties. These therapeutic effects are being explored for potential applications in treating various diseases, including fibrotic diseases and certain cancers .

Inhibition of Enzymes

L-Proline-based compounds have been identified as inhibitors of critical enzymes such as angiotensin-converting enzyme. These inhibitors have implications in managing hypertension and other cardiovascular diseases .

Industrial Applications

Cosmetics Industry

In the cosmetics sector, L-Proline derivatives are incorporated into formulations for skin care products due to their moisturizing and anti-aging benefits. Their ability to enhance skin hydration makes them valuable ingredients in cosmetic formulations.

Case Study 1: Angiotensin-Converting Enzyme Inhibition

A study evaluated various proline analogs for their effectiveness as angiotensin-converting enzyme inhibitors. The addition of lipophilic substituents significantly increased the potency of these compounds, demonstrating the potential of L-Proline derivatives in cardiovascular therapies .

Case Study 2: Chemical Chaperone Efficacy

Research on the chemical chaperone properties of L-Proline indicated its effectiveness in stabilizing proteins under stress conditions. This property was particularly noted in the context of monoclonal antibody production, where it helped maintain protein integrity .

Propiedades

Número CAS |

86282-93-1 |

|---|---|

Fórmula molecular |

C11H19NO3 |

Peso molecular |

213.27 g/mol |

Nombre IUPAC |

(2S)-1-hexanoylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-7-10(13)12-8-5-6-9(12)11(14)15/h9H,2-8H2,1H3,(H,14,15)/t9-/m0/s1 |

Clave InChI |

RTJVMTQLPNDWLB-VIFPVBQESA-N |

SMILES isomérico |

CCCCCC(=O)N1CCC[C@H]1C(=O)O |

SMILES canónico |

CCCCCC(=O)N1CCCC1C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.